molecular formula C11H11NO2 B14341825 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione CAS No. 92288-17-0

1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione

Katalognummer: B14341825
CAS-Nummer: 92288-17-0
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: PNUYKMCWUWEHCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with a pyrrolidine-2,5-dione moiety

Vorbereitungsmethoden

The synthesis of 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with maleimide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease processes.

    Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Tropone: Tropone is a related compound with a similar cycloheptatriene ring structure but lacks the pyrrolidine-2,5-dione moiety. Tropone is known for its aromatic properties and is used in various chemical reactions and applications.

    Tropolone: Tropolone is another related compound that features a hydroxyl group on the cycloheptatriene ring. It is known for its biological activity and is used in medicinal chemistry and biological research.

The uniqueness of this compound lies in its combination of the cycloheptatriene ring with the pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties not found in the related compounds.

Eigenschaften

CAS-Nummer

92288-17-0

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

1-cyclohepta-2,4,6-trien-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO2/c13-10-7-8-11(14)12(10)9-5-3-1-2-4-6-9/h1-6,9H,7-8H2

InChI-Schlüssel

PNUYKMCWUWEHCH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)C2C=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.